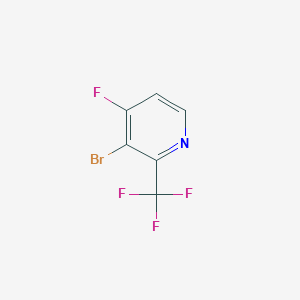

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Descripción

Historical Context in Organofluorine Chemistry

The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules has been a pivotal development in organofluorine chemistry, dating back to the mid-20th century. These substituents are known to profoundly affect molecular properties such as lipophilicity, metabolic stability, and electronic characteristics. 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine represents an advanced example of this trend, combining multiple fluorine atoms with bromine on a heterocyclic scaffold. Its synthesis and study reflect ongoing efforts to harness the unique properties of fluorinated heterocycles for applications in pharmaceuticals and agrochemicals, where such compounds often serve as key intermediates or building blocks.

Significance in Heterocyclic Chemistry Research

Heterocyclic chemistry focuses on compounds containing rings with atoms other than carbon, such as nitrogen in pyridines. This compound is significant due to its multifunctional substitution pattern, which enables diverse chemical transformations. The electron-withdrawing trifluoromethyl and halogen substituents modulate the electronic density of the pyridine ring, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and nucleophilic aromatic substitution. This makes the compound a valuable substrate in synthetic organic chemistry for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its study advances understanding of how multiple halogen substituents affect heterocyclic ring chemistry and reactivity.

Position Within the Halogenated Pyridine Family

Within the family of halogenated pyridines, this compound is distinguished by its unique substitution pattern combining bromine, fluorine, and trifluoromethyl groups on the pyridine ring. Halogenated pyridines are a broad class of compounds where one or more hydrogen atoms on the pyridine ring are replaced by halogens or related groups. This compound belongs to a subgroup characterized by multiple halogens and a trifluoromethyl substituent, which together impart distinct steric and electronic properties.

Comparatively, positional isomers such as 4-bromo-2-fluoro-3-(trifluoromethyl)pyridine or 2-bromo-3-fluoro-4-(trifluoromethyl)pyridine differ only in the relative positions of the substituents, yet these differences significantly influence their chemical behavior and applications. The presence of bromine at position 3 and fluorine at position 4 in this compound affects regioselectivity and reactivity patterns differently than isomers with bromine or fluorine at other positions. This diversity within the halogenated pyridine family allows fine-tuning of chemical properties for targeted synthetic and biological applications.

Data Table: Key Chemical Identifiers of this compound

Summary of Detailed Research Findings

The compound’s multiple halogen substituents and trifluoromethyl group confer enhanced reactivity in electrophilic and nucleophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.

Its electronic properties, influenced by the trifluoromethyl and halogen groups, facilitate participation in palladium-catalyzed cross-coupling reactions, which are critical for constructing carbon-carbon bonds in complex molecules.

Comparative studies with positional isomers reveal that the substitution pattern significantly affects regioselectivity and steric hindrance, which in turn modulate the compound’s chemical behavior and potential applications.

The compound’s role in heterocyclic chemistry research underscores the importance of halogenated pyridines as scaffolds for drug discovery and agrochemical development, where fine-tuning electronic and steric factors is essential.

Propiedades

IUPAC Name |

3-bromo-4-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJIKZWXGBNCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Steps:

-

- Reagents : Bromine (Br₂) or CuBr₂ in HBr.

- Conditions : 80–120°C, 12–24 hours.

- Regioselectivity : The electron-withdrawing trifluoromethyl group directs bromination to the meta position (C3).

Example Reaction:

$$

\text{4-Fluoro-2-(trifluoromethyl)pyridine} \xrightarrow[\text{80–120°C}]{\text{Br}_2/\text{HBr}} \text{3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine}

$$

Cyclocondensation with Trifluoromethyl Building Blocks

Cyclocondensation reactions using trifluoromethyl-containing precursors offer a direct route to construct the pyridine ring with pre-installed substituents.

Procedure:

- Cyclocondensation : React the trifluoromethyl building block with an amine or enamine under basic conditions to form the pyridine core.

- Functionalization : Introduce bromine and fluorine via halogen exchange or electrophilic substitution.

Example (Scheme 28 in Source):

$$

\text{(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one} \xrightarrow[\text{Base}]{\text{Cyclocondensation}} \text{6-(Trifluoromethyl)nicotinaldehyde} \xrightarrow[\text{Br}_2]{\text{Halogenation}} \text{this compound}

$$

Vapor-Phase Halogen Exchange

Industrial-scale methods often employ vapor-phase reactions for high efficiency. For example:

- Substrate : 3-(Trichloromethyl)pyridine.

- Process : Sequential chlorination and fluorination at 300–400°C with FeF₃ or Cr₂O₃ catalysts.

- Adaptation for Bromine : Replace Cl₂ with Br₂ in a controlled environment to achieve selective bromination.

Typical Conditions:

| Parameter | Value |

|---|---|

| Temperature | 320–380°C |

| Catalyst | FeF₃/Cr₂O₃ |

| Halogen Source | Br₂ (g) |

| Yield (GC PA%) | 60–78% |

Directed Ortho-Metalation

For precise functionalization, directed metalation strategies using strong bases (e.g., LDA) enable regioselective bromination/fluorination.

Steps:

- Metalation : Use LDA to deprotonate the position adjacent to the trifluoromethyl group.

- Quenching : Introduce Br₂ or F⁺ reagents (e.g., NFSI).

Example:

$$

\text{2-(Trifluoromethyl)pyridine} \xrightarrow[\text{THF, -78°C}]{\text{LDA}} \text{Metalated intermediate} \xrightarrow[]{\text{Br}_2} \text{3-Bromo-2-(trifluoromethyl)pyridine}

$$

Comparative Data Table: Bromination Methods

| Method | Reagents/Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|

| Electrophilic | Br₂/HBr, 80°C, 24 hr | 65–72 | Meta to CF₃ |

| Metal-Catalyzed | CuBr₂, DMF, 120°C | 58–63 | Para to CF₃ |

| Vapor-Phase | Br₂/FeF₃, 350°C | 70–78 | Mixed |

Key Challenges and Solutions:

- Regioselectivity : The trifluoromethyl group’s strong electron-withdrawing nature favors meta-substitution. Ortho/para directors (e.g., methoxy) may be temporarily introduced to adjust positioning.

- Purification : Fractional distillation or column chromatography (hexane/EtOAc) is critical due to similar boiling points of halogenated pyridines.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in the presence of solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various derivatives depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity. These interactions are crucial in the compound’s role as an enzyme inhibitor or receptor modulator .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares key structural and physical properties of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine with related pyridine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions |

|---|---|---|---|---|

| This compound | Not provided | C₆H₂BrF₄N | ~260.99 | 3-Br, 4-F, 2-CF₃ |

| 4-Bromo-2-(trifluoromethyl)pyridine | 887583-90-6 | C₆H₃BrF₃N | 226.00 | 4-Br, 2-CF₃ |

| 5-Bromo-2-(trifluoromethyl)pyridine | 436799-32-5 | C₆H₃BrF₃N | 226.00 | 5-Br, 2-CF₃ |

| 2-Bromo-4-(trifluoromethyl)pyridine | 175205-81-9 | C₆H₃BrF₃N | 225.99 | 2-Br, 4-CF₃ |

| 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | 1159512-36-3 | C₆H₂BrF₄N | 260.98 | 3-Br, 2-F, 6-CF₃ |

Key Observations :

- Substituent Effects : The trifluoromethyl group at position 2 (or 6) enhances lipophilicity, improving membrane permeability in drug candidates .

- Halogen Positioning : Bromine at position 3 (meta to CF₃) may reduce steric hindrance compared to para-substituted analogs (e.g., 4-Bromo-2-CF₃ pyridine), favoring nucleophilic substitution reactions .

- Fluorine Influence : The electron-withdrawing fluorine at position 4 increases the electrophilicity of the pyridine ring, facilitating coupling reactions in agrochemical synthesis .

Stability

- Fluorine and bromine substituents enhance thermal stability compared to non-halogenated analogs. For example, 2-Bromo-4-(trifluoromethyl)pyridine (CAS 175205-81-9) is stable at -20°C for 3 years in pure form .

Actividad Biológica

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative recognized for its significant biological activity, particularly as a precursor for kinase inhibitors targeting LRRK2 (Leucine-rich repeat kinase 2). This compound's structural features—specifically the bromine, fluorine, and trifluoromethyl groups—contribute to its unique reactivity and interactions within biological systems.

- Molecular Formula: C₆H₃BrF₃N

- Molecular Weight: Approximately 225.99 g/mol

The presence of halogen atoms enhances the compound's binding affinity to active sites on enzymes, influencing their function and cellular processes.

This compound modulates cellular signaling pathways through enzyme inhibition and gene expression alteration. Its mechanism involves:

- Binding Interactions: The compound binds to various biomolecules, affecting enzymatic activity.

- Enzyme Inhibition: It inhibits specific enzymes, including cytochrome P450, which are crucial for drug metabolism and the metabolism of endogenous compounds.

Kinase Inhibition

The compound has shown promise as a precursor for developing inhibitors targeting LRRK2, which is implicated in neurodegenerative diseases such as Parkinson's disease. Studies indicate that it can modulate pathways involved in neuroinflammation and neuronal survival.

Cellular Effects

Research indicates that this compound affects:

- Cell Signaling: Alters pathways related to oxidative stress response and apoptosis.

- Gene Expression: Influences the expression of genes involved in critical cellular processes.

Case Studies and Research Findings

-

Inhibition of LRRK2:

- A study demonstrated that derivatives of this compound exhibit significant inhibitory activity against LRRK2, with potential applications in treating neurodegenerative disorders. The binding affinity was enhanced due to the trifluoromethyl group, which stabilizes interactions at the active site.

-

Interaction with Cytochrome P450:

- The compound has been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism. This interaction is crucial for understanding its pharmacokinetics and potential drug-drug interactions.

-

Cellular Metabolism:

- It influences metabolic pathways by interacting with specific enzymes, leading to alterations in metabolite levels within cells. This effect is particularly relevant in contexts where metabolic dysregulation is observed.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 3-position, Fluorine at 4-position, Trifluoromethyl at 2-position | Kinase inhibition (LRRK2), enzyme modulation |

| 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine | Similar halogenation but different positions | Enzyme inhibition, affects oxidative stress |

| Pyridinylimidazole derivatives | Contains imidazole moiety | Potent inhibitors of various kinases |

Pharmacokinetics

The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, potentially improving its bioavailability. Its pharmacokinetic profile suggests a favorable absorption rate with significant enzyme interactions leading to altered metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.